{[4-(2-METHOXYPHENYL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE
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Overview
Description
{[4-(2-METHOXYPHENYL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrimidine ring, which is further linked to an aminoformonitrile group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(2-METHOXYPHENYL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE typically involves the reaction of 2-methoxyphenylamine with a pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining the desired specifications of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[4-(2-METHOXYPHENYL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE can undergo oxidation reactions in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can participate in substitution reactions where the methoxy group or the aminoformonitrile group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts like palladium or copper and are often conducted under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
{[4-(2-METHOXYPHENYL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[4-(2-METHOXYPHENYL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
2-Methoxyphenyl derivatives: Compounds with a methoxyphenyl group often have similar chemical properties and reactivity.
Uniqueness
{[4-(2-METHOXYPHENYL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[4-(2-methoxyphenyl)pyrimidin-2-yl]cyanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-17-11-5-3-2-4-9(11)10-6-7-14-12(16-10)15-8-13/h2-7H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNENHIBISMSESQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC=C2)NC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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